molecular formula C12H16BrNO2S3 B2668059 (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1795192-12-9

(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

Cat. No.: B2668059
CAS No.: 1795192-12-9
M. Wt: 382.35
InChI Key: RRMOMPKLVPRGJK-UHFFFAOYSA-N
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Description

The compound (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, a bicyclic structure with a nitrogen atom at position 6. Key features include:

  • Sulfonyl group substitution: A 5-bromothiophen-2-yl sulfonyl moiety at position 8, introducing steric bulk and electron-withdrawing effects due to the bromine atom and sulfonyl group.
  • Stereochemistry: The (1R,5S) configuration ensures specific spatial orientation, which may influence receptor binding or enzymatic interactions.

Properties

IUPAC Name

8-(5-bromothiophen-2-yl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S3/c1-17-10-6-8-2-3-9(7-10)14(8)19(15,16)12-5-4-11(13)18-12/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMOMPKLVPRGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the bromothiophenyl and sulfonyl groups. Key steps include:

  • Formation of the bicyclic core through a Diels-Alder reaction.
  • Bromination of thiophene to introduce the bromothiophenyl group.
  • Sulfonylation to attach the sulfonyl group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromine atom in the bromothiophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include thiols and sulfides.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and bromothiophenyl groups are likely to engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding specificity.

Comparison with Similar Compounds

Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name (IUPAC) Substituent at Position 8 Substituent at Position 3/Other Molecular Weight (g/mol) Key Properties/Applications Reference
(1R,5S)-8-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane (Main Compound) (5-Bromothiophen-2-yl)sulfonyl Methylthio ~431.4 (calculated) High lipophilicity; potential CNS activity -
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl trifluoromethanesulfonate Methyl Trifluoromethanesulfonate (leaving group) 273.3 (calculated) Intermediate in synthesis; 57% yield [1]
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate Azabicyclo core (no substituent) 4-Fluorophenyl; methyl ester 263.3 (calculated) Potential dopaminergic activity (nor-2-CFT) [2]
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Ketone at position 3 308.3 (calculated) Nitro group enhances electron-deficient character [5]
(1R,3R,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane Methyl Diphenylmethoxy 351.5 (calculated) Anticholinergic or analgesic applications [8]
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one Methyl Hydroxyl at position 6; ketone at position 3 183.2 (calculated) Tropane alkaloid analog; metabolic intermediate [13]

Key Comparative Analysis

Substituent Effects
  • Sulfonyl vs. Aryl Groups : The main compound’s 5-bromothiophene sulfonyl group introduces stronger electron-withdrawing effects compared to aryl groups (e.g., 4-fluorophenyl in [2] or 2-fluoro-4-nitrophenyl in [5]). This may enhance stability in oxidative environments .
  • Methylthio vs.
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and higher molar refractivity could improve binding to hydrophobic pockets in receptors compared to fluorine-substituted analogs .
Stereochemical Considerations
  • The (1R,5S) configuration in the main compound contrasts with racemic mixtures (e.g., (1R,5S) in [5]) or other stereoisomers (e.g., (1R,3R,5S) in [8]). Stereochemistry significantly impacts receptor affinity, as seen in tropane derivatives like nor-2-CFT .

Biological Activity

The compound (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane, with CAS number 1795192-12-9, is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor binding affinities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H16BrNO2S3C_{12}H_{16}BrNO_2S_3, with a molecular weight of 382.4 g/mol. The structure features a bicyclic core and substituents that may influence its biological interactions.

PropertyValue
CAS Number1795192-12-9
Molecular FormulaC₁₂H₁₆BrNO₂S₃
Molecular Weight382.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Receptor Binding Affinity

Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant binding affinities for various receptors, particularly vasopressin receptors. For instance, a study highlighted several analogues with excellent V(1a) and good V(2) receptor binding affinities, suggesting potential applications in treating conditions such as hypertension and heart failure due to their antagonistic properties against vasopressin receptors .

The mechanism by which this compound exerts its effects likely involves interaction with specific biological macromolecules such as proteins or enzymes. This interaction may modulate various signaling pathways, potentially influencing physiological processes related to fluid balance and blood pressure regulation.

Vasopressin Receptor Antagonism

In a comparative study involving several azabicyclo[3.2.1]octane derivatives, compound 13d was profiled alongside conivaptan, a known mixed V(1a)/V(2) receptor antagonist. It was found to exhibit comparable drug-like properties and receptor binding profiles, indicating its potential as a lead compound for further development in treating vasopressin-related disorders .

Potential Therapeutic Applications

Given its receptor binding characteristics, this compound may serve as a promising candidate in drug discovery efforts aimed at developing new treatments for cardiovascular diseases and other conditions influenced by vasopressin signaling.

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